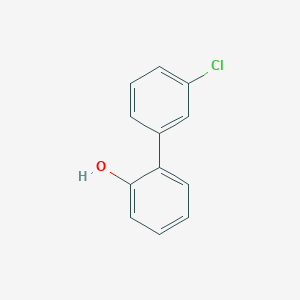

2-(3-Chlorophenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBKYECEAHDLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602527 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249291-09-6 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 3 Chlorophenyl Phenol

Classical Coupling Reactions for 2-(3-Chlorophenyl)phenol Synthesis

Traditional cross-coupling reactions are foundational in the synthesis of biaryl compounds like this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

Suzuki-Miyaura Cross-Coupling Approaches.nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation. researchgate.net The synthesis of this compound via this approach would typically involve the reaction of a halophenol with (3-chlorophenyl)boronic acid, or conversely, a phenolboronic acid with a 1-chloro-3-halobenzene. A systematic investigation into the coupling of halophenols with phenol (B47542) boronic acids has shown that reaction outcomes are significantly influenced by the position of the substituents. nih.gov For instance, the synthesis of 2,4'-biphenol has been found to be particularly challenging, though these difficulties can often be surmounted through the use of specific additives. nih.gov These studies provide valuable insights for optimizing the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| 2-Halophenol (e.g., 2-bromophenol) | (3-Chlorophenyl)boronic acid | Pd/C, Pd(OAc)2 | Heterogeneous or homogeneous catalysis, often in aqueous media. nih.gov |

| Phenol-2-boronic acid | 1-Bromo-3-chlorobenzene | Pd(PPh3)4 | Broad functional group tolerance. researchgate.netresearchgate.net |

Negishi and Stille Coupling Variants

Negishi Coupling: This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgchem-station.com The synthesis of this compound via Negishi coupling would involve the reaction of an organozinc compound, such as (3-chlorophenyl)zinc chloride, with a 2-halophenol. wikipedia.orgorganic-chemistry.org Organozinc compounds are typically less reactive than their organolithium or organomagnesium counterparts, which allows for the preparation of functionalized derivatives. slideshare.net The reaction is catalyzed by palladium or nickel complexes. wikipedia.org

Stille Coupling: The Stille reaction employs organotin reagents (stannanes) to couple with organic halides. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve reacting a compound like (3-chlorophenyl)tributylstannane with a 2-halophenol in the presence of a palladium catalyst. wikipedia.orgnumberanalytics.com While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Notes |

| Negishi Coupling | (3-Chlorophenyl)zinc chloride | 2-Iodophenol or 2-Bromophenol (B46759) | Pd(PPh3)4 or Ni(dppe)Cl2 | High functional group tolerance. wikipedia.orgchem-station.com |

| Stille Coupling | (3-Chlorophenyl)tributylstannane | 2-Iodophenol or 2-Bromophenol | Pd(PPh3)4 | Toxicity of tin reagents is a concern. organic-chemistry.orgwikipedia.org |

Ullmann Coupling and Related Strategies

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-C bonds. nih.govorganic-chemistry.orgwikipedia.org The synthesis of biaryls via the Ullmann reaction typically requires harsh conditions, such as high temperatures. organic-chemistry.orgwikipedia.org A plausible route for synthesizing this compound could involve the coupling of 2-bromophenol with a 3-chlorophenyl derivative under copper catalysis. vulcanchem.com Modern modifications of the Ullmann reaction, often involving the use of ligands like N,N-dimethylglycine, can allow the reaction to proceed at lower temperatures. researchgate.net

Palladium-Catalyzed Direct Arylation Routes to this compound

Direct arylation methods, which involve the activation of a C-H bond, represent a more atom-economical approach to biaryl synthesis, as they avoid the pre-functionalization of one of the aromatic rings.

C-H Activation and Functionalization Strategies.nih.gov

The direct arylation of phenols for the synthesis of this compound would involve the palladium-catalyzed reaction of phenol with 1-bromo-3-chlorobenzene. This approach relies on the selective activation of the C-H bond at the ortho position of the phenol. bwise.kr While methods for ortho- and para-C-H functionalization of phenols have been developed, achieving meta-selectivity remains a challenge. nih.govnih.gov Recent advances have demonstrated that inverting the normal polarity of reactants can lead to exclusively ortho-selective coupling. bwise.kr Palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes has also been reported, showcasing the potential for selective C-H functionalization. nih.gov

Ligand Design and Catalyst Optimization for Selective Arylation.researchgate.net

| Strategy | Key Features | Catalyst/Ligand System |

| Ortho-selective C-H arylation | Direct coupling of phenols with aryl halides. bwise.kr | Brønsted acid or Cu(I)-catalyst. bwise.kr |

| Ligand-enabled nickel catalysis | O-arylation of phenols with aryl chlorides. researchgate.net | Nickel catalyst with tert-butylamine (B42293) as a bifunctional additive. researchgate.net |

Chemo- and Regioselective Synthesis of this compound and its Isomers

The selective synthesis of a specific isomer of a biaryl compound like this compound is a primary challenge in organic synthesis. Controlling the position of the aryl-aryl bond is crucial for obtaining the desired product with high purity and yield.

Strategies for Ortho-Selectivity

Achieving ortho-selectivity in the arylation of phenols is a key objective in the synthesis of 2-arylphenols. Several strategies have been developed to direct the incoming aryl group to the position adjacent to the hydroxyl group.

One prominent strategy is directed ortho-metalation (DoM) . This method involves the deprotonation of an aromatic compound at a position ortho to a directing group, followed by reaction with an electrophile. nih.gov In the context of phenols, the hydroxyl group itself, or a protected form, can act as a directing group. However, the direct deprotonation of phenols can be challenging due to the acidity of the hydroxyl proton. nih.gov

Another approach is phenoxide C-alkylation . In this method, deprotonation of the phenol forms a phenoxide, which can then react with an arylating agent. While this method can provide ortho-arylated products, it often suffers from competing side reactions such as para-arylation and O-arylation, leading to moderate yields. nih.gov Blocking the para position can improve the synthetic utility of this reaction. nih.gov

Transition-metal catalysis offers powerful tools for selective C-H functionalization. Rhodium catalysts have been employed for the ortho-selective intermolecular arylation of phenols. acs.org These reactions often proceed through the formation of a metal-oxygen bond, which then directs the arylation to the ortho position. acs.org Similarly, catalysts based on ruthenium have been used for the ortho-olefination of phenols, a related transformation. nih.gov

A novel strategy involves the use of N-carboxyindoles as "umpoled" indoles for the exclusively ortho-selective coupling with phenols, catalyzed by either a Brønsted acid or a copper(I) complex. rsc.orgnih.gov This method inverts the typical electronic reactivity of the indole (B1671886), leading to high selectivity. rsc.orgnih.gov

| Strategy | Key Features | Limitations |

| Directed ortho-Metalation (DoM) | Site-specific functionalization of aromatic compounds. | Can be difficult for phenols with multiple oxygen substituents. nih.gov |

| Phenoxide ortho-C-Alkylation | Mild basic conditions. | Competing para- and O-arylation can lower yields. nih.gov |

| Transition-Metal Catalysis (Rh, Ru) | High ortho-selectivity through directed C-H activation. acs.orgnih.gov | May require specific directing groups or ligands. |

| N-Carboxyindole Coupling | Exclusively ortho-selective; uses umpoled reactivity. rsc.orgnih.gov | Substrate scope may be specific to indole derivatives. |

Control of Isomer Formation during Synthesis

Controlling the formation of isomers is a critical aspect of synthesizing substituted biaryls like this compound. The distribution of isomers is highly dependent on the chosen synthetic method and reaction conditions.

In traditional cross-coupling reactions like the Suzuki-Miyaura coupling, the regioselectivity is predetermined by the position of the functional groups (e.g., boronic acid and halide) on the reacting partners. However, in direct C-H arylation reactions, controlling the site of coupling on the unfunctionalized arene is more challenging.

The electronic and steric properties of the substrates play a significant role. For example, in Friedel-Crafts type reactions, the arylation generally occurs at the most nucleophilic site of the aromatic compound, but this often leads to a mixture of isomers with only moderate regiocontrol. nih.gov

In electrochemical synthesis, the formation of a complex mixture of products can result from the direct oxidation of phenol derivatives. researchgate.net However, the use of specific electrodes, such as boron-doped diamond (BDD), can improve selectivity. nih.gov The reaction mechanism, often involving radical intermediates, can also influence isomer distribution. For instance, in some electrochemical couplings of anilines (which are structurally related to phenols), the high stability of a para-radical cation intermediate can prevent the formation of ortho or meta coupling products. researchgate.net

Novel and Emerging Synthetic Approaches to this compound Derivatives

Recent advancements in synthetic chemistry have introduced innovative methods for the preparation of biaryl compounds, offering potential advantages in terms of efficiency, selectivity, and sustainability.

Photoredox Catalysis in Phenol Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for driving chemical reactions under mild conditions. youtube.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates. youtube.comresearchgate.net

Several photoredox-based methods for phenol arylation have been developed. These reactions can proceed through the generation of aryl radicals from aryl halides, which then couple with phenols. researchgate.netnih.gov Interestingly, in some systems, phenols can act as both the coupling partner and a proton donor. nih.gov The use of inexpensive and abundant light energy makes this a sustainable approach. researchgate.net

Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as nickel, have also been reported. acs.org This dual approach allows for the coupling of phenol derivatives (as electrophiles) with alkyl nucleophiles under mild conditions. acs.org The photocatalyst facilitates the generation of the alkyl radical, while the nickel catalyst engages in the cross-coupling cycle. acs.org

| Photoredox Approach | Key Features | Example Application |

| Direct Arylation | Uses visible light and a photocatalyst to generate aryl radicals. researchgate.netnih.gov | Coupling of N-heterocycles with phenols. nih.gov |

| Dual Catalysis (Photoredox/Nickel) | Combines a photocatalyst and a nickel catalyst for cross-coupling. acs.org | Coupling of aryl sulfonates with alkylsilicates. acs.org |

| Gold-Catalyzed Homocoupling | Visible-light driven homocoupling of arylazo sulfones using a gold catalyst. nih.govresearchgate.net | Synthesis of symmetrical biaryls. nih.govresearchgate.net |

Electrochemical Synthesis Pathways

Electrochemical synthesis, or electrosynthesis, utilizes electricity to drive chemical reactions, often providing a greener alternative to traditional methods that rely on chemical oxidants or reductants. acs.orgnih.gov The electrochemical synthesis of biaryls, including biphenols, has attracted significant attention. nih.govnih.gov

The direct anodic oxidation of phenols can lead to the formation of biaryl compounds through a C-C coupling mechanism. researchgate.net However, this process can sometimes result in a mixture of products. researchgate.net The choice of electrode material and solvent system is crucial for controlling the reaction's selectivity. For example, the use of a boron-doped diamond (BDD) electrode in hexafluoroisopropanol (HFIP) has been shown to be effective for the coupling of phenols. nih.gov

Electrochemical methods can also be used for cross-coupling reactions. For instance, an electrochemical approach has been described for the synthesis of biaryls from aniline (B41778) derivatives, which involves the formation and reduction of a temporary urea (B33335) linkage. researchgate.netbris.ac.uk This strategy promotes C-C bond formation and is suitable for synthesizing sterically hindered biaryls. researchgate.netbris.ac.uk

Biocatalytic Transformations for Analogues

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. acs.orgacs.org Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity, often under mild conditions. acs.orgacs.org

For the synthesis of biaryl compounds, oxidative enzymes such as laccases and cytochromes P450 have shown significant promise. nih.govchemistryviews.org Laccases, which are multicopper oxidases, can catalyze the oxidative coupling of phenolic substrates to form biaryls. nih.govrsc.org These enzymes use molecular oxygen as the oxidant, producing water as the only byproduct, making them very "green" catalysts. nih.govresearchgate.net

Cytochrome P450 enzymes have also been engineered to catalyze the cross-coupling of phenolic substrates to form biaryl bonds. acs.orgacs.orgnih.gov Through directed evolution, researchers have been able to create enzyme variants with improved yield, site selectivity, and stereoselectivity for specific biaryl products. acs.orgacs.org This biocatalytic approach has the potential to overcome some of the challenges associated with traditional metal-catalyzed methods, particularly for the synthesis of sterically hindered or atropisomeric biaryls. acs.orgacs.orgnih.gov

| Biocatalyst | Reaction Type | Key Advantages |

| Laccases | Oxidative coupling of phenols. nih.govrsc.org | Uses O₂ as oxidant, produces H₂O as byproduct, broad substrate scope. nih.govresearchgate.net |

| Cytochromes P450 | Oxidative cross-coupling of phenolics. acs.orgacs.orgnih.gov | High selectivity, can be engineered for specific substrates and products. acs.orgacs.orgchemistryviews.org |

Flow Chemistry Applications in Synthesis

The adoption of continuous flow chemistry in the synthesis of biaryl compounds, including this compound, represents a significant advancement over traditional batch processing. Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, offering superior control over reaction parameters, enhanced safety, and greater efficiency and scalability. acsgcipr.orgrsc.org This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the biaryl scaffold of this compound.

The primary synthetic route amenable to flow chemistry for this target compound is the Suzuki-Miyaura cross-coupling reaction. In this approach, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this would typically involve the reaction of a 2-halophenol derivative with 3-chlorophenylboronic acid, or conversely, a 3-chlorohalobenzene with a 2-hydroxyphenylboronic acid derivative. The phenolic hydroxyl group often requires protection prior to the coupling reaction to prevent side reactions.

Continuous flow systems offer distinct advantages for this transformation. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for extremely efficient heat and mass transfer. almacgroup.comnih.gov This enables precise temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity. Furthermore, the ability to operate at elevated temperatures and pressures safely allows for significantly reduced reaction times compared to batch methods. acsgcipr.org A reaction that might take several hours in a flask can often be completed in minutes in a flow reactor. researchgate.net

A key area of development in flow synthesis is the use of heterogeneous catalysts. acsgcipr.org While homogeneous palladium catalysts are effective, their removal from the product stream can be challenging and costly. Heterogeneous catalysts, where the palladium is immobilized on a solid support such as carbon, silica (B1680970), or a polymer resin, are ideal for flow applications. vapourtec.commdpi.comacs.org These are typically packed into a column to create a packed-bed reactor. acs.orgnih.gov The reactant solution flows through the catalyst bed, where the reaction occurs, and the product emerges continuously, free from the catalyst. This simplifies purification, prevents palladium contamination of the final product, and allows for the long-term, continuous use of the catalyst cartridge. vapourtec.commdpi.com

Research Findings in Flow Suzuki-Miyaura Coupling

While specific studies on the flow synthesis of this compound are not prominent in the literature, extensive research on analogous biaryl syntheses provides a clear blueprint for its successful implementation. Studies have demonstrated the successful use of various heterogeneous palladium systems in flow reactors for Suzuki-Miyaura couplings.

For instance, the use of palladium on carbon (Pd/C) in a packed-bed cartridge has been shown to be effective for the coupling of various aryl bromides and iodides. acs.org Similarly, palladium supported on functionalized silica or polymer resins offers high activity and stability over extended periods of continuous operation. vapourtec.comnih.govriken.jp These systems have been used to synthesize a wide array of substituted biaryls with high yields and purities.

The tables below summarize representative conditions and findings from studies on the continuous flow Suzuki-Miyaura coupling for the synthesis of similar biaryl compounds, which are directly applicable to the synthesis of this compound.

Table 1: Representative Conditions for Continuous Flow Suzuki-Miyaura Coupling

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 10% Pd/C in a packed-bed cartridge | acs.org |

| Aryl Halide | 3-Iodophenol / 3-Bromophenol | acs.org |

| Boronic Acid | Phenylboronic acid | acs.org |

| Base | K3PO4 | acs.org |

| Solvent | Isopropanol/Water | acs.org |

| Temperature | 70 - 150 °C | acs.org |

| Residence Time | 2 - 20 minutes | acs.org |

Table 2: Performance of Different Heterogeneous Catalysts in Flow Synthesis

| Catalyst System | Support Material | Key Advantage | Typical Yield | Source |

|---|---|---|---|---|

| Pd/C | Activated Carbon | Readily available, low cost | >90% | acsgcipr.orgacs.org |

| SiliaCat DPP-Pd | Silica Gel | Low metal leaching, high stability | >95% | mdpi.com |

| Pd/WA30 | Tertiary Amine Chelate Resin | No clogging, smooth flow, ligand-free | >99% | mdpi.com |

| Polymeric Pd | Convoluted Polymer | High activity and stability, applicable in water | >95% | riken.jp |

These findings collectively demonstrate that a robust and efficient continuous flow process for the synthesis of this compound is highly feasible. The use of packed-bed reactors with heterogeneous palladium catalysts would offer significant advantages in terms of reaction speed, safety, product purity, and scalability, aligning with the principles of green and sustainable chemistry. acsgcipr.orgmdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 3 Chlorophenyl Phenol

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

The biphenyl core of 2-(3-Chlorophenyl)phenol presents two aromatic rings for potential electrophilic substitution. However, the reactivity of these two rings is vastly different. The phenolic ring is highly activated by the electron-donating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions. nih.govwikipedia.org Conversely, the second ring is substituted with a chlorine atom, which is a deactivating group, making this ring much less susceptible to electrophilic attack. Therefore, electrophilic aromatic substitution reactions occur exclusively on the activated phenolic ring.

The directing influence of the substituents on the phenolic ring dictates the regiochemical outcome. The hydroxyl group at the C1 position directs substitution to the C2, C4, and C6 positions. The C2 position is already substituted with the 3-chlorophenyl group. The C6 position is sterically hindered by the bulky adjacent chlorophenyl group, which can limit access for certain electrophiles. The C4 position, being para to the powerful activating -OH group, is an electronically favored site for substitution.

Halogenation and Nitration Studies

Halogenation of phenols is a facile reaction that can often proceed even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. nih.gov For this compound, treatment with bromine in a non-polar solvent would be expected to yield monobrominated products, primarily at the C4 and C6 positions. The major product would likely be 4-bromo-2-(3-chlorophenyl)phenol due to the electronic preference for the para position. Substitution at the sterically encumbered C6 position would result in a minor product. When the reaction is performed in a polar solvent like bromine water, exhaustive halogenation can occur, potentially leading to the formation of 4,6-dibromo-2-(3-chlorophenyl)phenol. nih.gov

Nitration of phenols typically occurs under mild conditions, for instance, with dilute nitric acid at low temperatures, to prevent oxidative decomposition. nih.govwikipedia.org For this compound, nitration is predicted to yield a mixture of 2-(3-chlorophenyl)-4-nitrophenol and 2-(3-chlorophenyl)-6-nitrophenol. Similar to halogenation, the 4-nitro isomer is expected to be the major product due to the favorable electronic activation and lower steric hindrance compared to the C6 position. The use of stronger nitrating agents, like a mixture of concentrated nitric and sulfuric acids, can lead to the formation of dinitro products or significant degradation of the starting material. libretexts.org

Sulfonation and Friedel-Crafts Reactions

The sulfonation of phenols is a reversible reaction with temperature-dependent regioselectivity. sigmaaldrich.com When this compound is treated with concentrated sulfuric acid, the reaction at lower temperatures (around room temperature) is kinetically controlled and would favor the formation of this compound-6-sulfonic acid. At higher temperatures (around 100 °C), the reaction becomes thermodynamically controlled, favoring the formation of the more stable this compound-4-sulfonic acid. sigmaaldrich.comharvard.edu

Friedel-Crafts reactions on phenols are often complicated. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair of electrons on the phenolic oxygen. libretexts.orgwikipedia.org This coordination deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation or C-alkylation). A common competing reaction is O-acylation, which forms a phenyl ester. libretexts.org This ester, however, can undergo a Fries rearrangement under the reaction conditions (excess catalyst and heat) to yield the C-acylated products, 4-hydroxy- and 2-hydroxy-aryl ketones. For this compound, this would correspond to the formation of an acyl group at the C5 and C3 positions of the biphenyl system (or C4 and C6 of the phenolic ring). Friedel-Crafts alkylation is generally less useful for phenols due to issues of polyalkylation and catalyst deactivation. researchgate.net

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for a variety of nucleophilic transformations, allowing for the synthesis of esters and ethers, as well as enabling highly regioselective functionalization of the aromatic ring through directed metalation.

Esterification and Etherification of the Hydroxyl Group

Esterification of the phenolic hydroxyl group in this compound can be readily achieved through standard acylation methods. organic-chemistry.org Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will efficiently produce the corresponding phenyl ester. youtube.com This reaction proceeds through the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

Similarly, etherification is a common transformation for phenols. organic-chemistry.org The Williamson ether synthesis is a highly effective method, involving the initial deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. wikipedia.org This phenoxide can then react with an alkyl halide (e.g., iodomethane, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding aryl ether. wikipedia.org Palladium-catalyzed methods have also been developed for the allylic etherification of phenols using reagents like vinyl ethylene (B1197577) carbonate, offering another route to functionalized ethers under mild conditions. frontiersin.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group (or a derivative like a carbamate) acts as a directed metalation group (DMG), coordinating to an organolithium reagent (such as n-butyllithium or sec-butyllithium) and directing the deprotonation of the nearest ortho C-H bond. harvard.eduorganic-chemistry.org In this compound, the hydroxyl group at C1 would direct lithiation exclusively to the C6 position. This approach overcomes the steric hindrance that typically limits electrophilic attack at this site. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups (e.g., carboxyl, carbonyl, alkyl, silyl) specifically at the C6 position. youtube.com

Reactions Involving the Chlorine Substituent

The chlorine atom is attached to the second, non-phenolic phenyl ring. This C-Cl bond is characteristic of an aryl halide on an unactivated ring, making it resistant to classical nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate; such activation is absent in this molecule. libretexts.org

However, the chlorine substituent serves as an excellent handle for modern transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry by enabling the formation of C-C, C-N, and C-O bonds at positions that are otherwise unreactive. youtube.com For this compound, the chlorine atom can be readily displaced using palladium catalysis.

Prominent examples include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl or aryl-alkenyl structures. For example, reacting this compound with phenylboronic acid would yield 2-(biphenyl-3-yl)phenol. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. libretexts.orgwikipedia.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. rsc.org This would allow, for instance, the conversion of this compound into N-substituted-3-(2-hydroxyphenyl)anilines, which are valuable structures in medicinal chemistry.

These cross-coupling reactions provide a versatile platform for elaborating the structure of this compound, transforming the chemically inert C-Cl bond into a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) to activate the aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pubqorganica.es In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is then restored by the departure of the leaving group. pressbooks.pubyoutube.com

For this compound, the chlorine atom is in the meta position relative to the phenol-substituted phenyl ring. While the phenol group is generally considered an activating group for electrophilic aromatic substitution, its electron-donating nature does not strongly facilitate SNAr on the chlorophenyl ring. However, under forcing conditions or with the use of highly reactive nucleophiles, substitution may still occur. The reaction is generally less favorable compared to isomers with ortho or para-chloro substitution, which benefit from direct resonance stabilization of the Meisenheimer complex by the activating group. pressbooks.pub

Recent advancements have explored strategies to facilitate SNAr on less activated aryl halides. One such approach involves the use of transition metal catalysts, such as rhodium or ruthenium complexes, which can coordinate to the aromatic ring and enhance its electrophilicity, thereby promoting nucleophilic attack. nih.gov Another strategy involves the homolysis of the O-H bond in phenols to generate a phenoxyl radical, which acts as a potent electron-withdrawing group, activating the ring for SNAr. osti.gov

Reductive Dechlorination Pathways

Reductive dechlorination is a significant transformation pathway for chlorinated aromatic compounds, including this compound. This process involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom, typically mediated by chemical reductants or microbial action. wikipedia.org

In laboratory settings, various chemical methods can achieve reductive dechlorination. These often employ transition metals like palladium or nickel as catalysts in the presence of a hydrogen source. wikipedia.org For instance, hydrodechlorination (HDC) utilizes hydrogen gas and a catalyst, often a precious metal like palladium, to effectively remove chlorine atoms from aromatic rings. wikipedia.org

Biologically, reductive dechlorination is a key process in the anaerobic degradation of polychlorinated biphenyls (PCBs), which are structurally related to this compound. acs.orgnih.gov Certain anaerobic microorganisms can utilize chlorinated organic compounds as electron acceptors in a process known as organohalide respiration. wikipedia.orgnih.gov Studies on PCB degradation have shown that dechlorination often proceeds sequentially, with chlorine atoms in the meta and para positions being more readily removed than those in the ortho position. wikipedia.orgacs.orgepa.gov This suggests that for this compound, the meta-chloro substituent would be susceptible to microbial reductive dechlorination. The process typically involves a series of single dechlorination steps, leading to the formation of less chlorinated intermediates and ultimately, biphenyl. acs.org

The specific pathways and rates of reductive dechlorination are influenced by factors such as the redox potential of the environment and the specific microbial populations present. nih.gov For instance, some microbial consortia have demonstrated the ability to dechlorinate various chlorophenol isomers, with the position of the chlorine atom influencing the degradation pathway. nih.govnih.gov

Cross-Coupling Reactions at the Chlorine Position

The chlorine atom on the phenyl ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Prominent among these are the Suzuki and Heck reactions. masterorganicchemistry.comyoutube.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com This reaction is highly versatile and tolerant of a wide range of functional groups. For this compound, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 3-position of the chlorophenyl ring, leading to the synthesis of more complex biphenyl derivatives. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com

The Heck reaction is another palladium-catalyzed method that couples an aryl halide with an alkene. masterorganicchemistry.comyoutube.com In this reaction, the aryl group from this compound would be transferred to one of the sp2-hybridized carbons of the alkene, with the simultaneous loss of a hydrogen atom from the other alkene carbon. This provides a direct method for the arylation of olefins.

The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems, often employing bulky and electron-rich phosphine ligands, has enabled the efficient coupling of these more challenging substrates. researchgate.net

Oxidative and Reductive Transformations of this compound

The phenolic hydroxyl group and the chlorinated phenyl ring in this compound are both susceptible to oxidative and reductive transformations, leading to a variety of products.

Oxidation Pathways and Products

The oxidation of phenols can proceed through various pathways, depending on the oxidant and reaction conditions, often leading to the formation of quinones, catechols, and ring-cleavage products. youtube.com For chlorophenols, oxidation can also involve reactions at the chlorinated ring.

Electrochemical oxidation has been studied as a method for the degradation of chlorinated phenols. dss.go.th The process typically involves the formation of a phenoxyl radical cation via direct electron transfer at the anode surface. dss.go.th This intermediate can then undergo further oxidation to form benzoquinone derivatives, followed by ring opening to yield smaller organic acids like maleic and oxalic acid, and ultimately mineralization to CO2. dss.go.th The presence and position of chlorine substituents can affect the oxidation potential and the nature of the resulting products. dss.go.th

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective in degrading chlorophenols. nih.govnih.gov These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. nih.gov The oxidation of chlorophenols with reagents like hypochlorous acid can lead to the formation of chlorinated quinones and various ring-opened dicarbonyl compounds. nih.gov Studies on the oxidation of substituted phenols by peroxy radicals have shown that the stoichiometry of the reaction and the nature of the products are highly dependent on the substitution pattern of the phenol. cdnsciencepub.com

The oxidation of this compound can potentially lead to a mixture of products arising from attack at either the phenolic ring or the chlorophenyl ring. Oxidation of the phenolic ring could yield quinone-type structures, while oxidative processes could also lead to the formation of hydroxylated and dechlorinated biphenyl derivatives.

Hydrogenation and Reduction Chemistry

The hydrogenation of this compound can involve both the reduction of the aromatic rings and the reductive cleavage of the carbon-chlorine bond (hydrodechlorination). Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium on a carbon support is a common method for the reduction of aromatic compounds.

Under mild conditions, selective hydrodechlorination can be achieved, converting the chlorophenyl group to a phenyl group, yielding 2-phenylphenol (B1666276). As discussed in section 3.3.2, this is a form of reductive dechlorination.

Under more forcing conditions, hydrogenation can lead to the saturation of one or both aromatic rings, resulting in cyclohexyl-cyclohexanol derivatives. The specific products formed will depend on the catalyst, temperature, pressure, and reaction time.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling product selectivity and optimizing reaction conditions. Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and reaction pathways of molecules. mdpi.commaterialsciencejournal.orgresearchgate.netnih.gov

For nucleophilic aromatic substitution, computational studies can model the transition states and intermediates, such as the Meisenheimer complex, to elucidate the role of substituents in stabilizing these species and lowering the activation energy of the reaction. pressbooks.pub These studies can help explain the observed reactivity differences between ortho, meta, and para isomers.

In the case of reductive dechlorination, DFT calculations can be used to determine bond dissociation energies and model the reaction pathways for both chemical and biological dechlorination processes. This can provide insights into the regioselectivity of dechlorination and the stability of the resulting radical intermediates.

For oxidative transformations, mechanistic studies often focus on identifying the initial sites of attack by oxidizing species and characterizing the subsequent reaction intermediates. For example, in the oxidation of phenols, computational studies can help to understand the formation and reactivity of phenoxyl radicals. osti.gov Molecular electrostatic potential (MEP) maps, derived from computational calculations, can predict the sites most susceptible to electrophilic or nucleophilic attack, providing valuable information about the chemical reactivity of different parts of the molecule. materialsciencejournal.orgresearchgate.net

Experimental mechanistic studies often involve the use of kinetic analysis, isotopic labeling, and the identification of reaction intermediates and byproducts through techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov By combining experimental and computational approaches, a detailed understanding of the reaction mechanisms of this compound can be achieved.

Kinetic Studies and Reaction Rate Determination

The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of heterogeneously catalyzed reactions of phenolic compounds. This model considers the adsorption of the reactant onto the catalyst surface as a key step in the reaction mechanism.

The rate of degradation is influenced by factors such as the initial concentration of the compound, the intensity of light in photocatalytic reactions, and the concentration of any catalysts or oxidants. For instance, in the photocatalytic degradation of similar compounds, the reaction rate often increases with the substrate concentration up to a certain point, after which it becomes independent of the concentration, indicating saturation of the catalyst surface.

Table 1: Postulated Kinetic Parameters for the Degradation of this compound under Different Conditions (Hypothetical Data)

| Reaction Condition | Rate Law | Apparent Rate Constant (k_app) | Half-life (t½) |

| Photocatalysis (TiO₂) | Pseudo-first-order | 0.05 min⁻¹ | 13.9 min |

| Ozonation | Second-order | 1.5 x 10³ M⁻¹s⁻¹ | Dependent on [O₃] |

| Fenton Oxidation | Complex | - | - |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for related chlorophenols.

Elucidation of Intermediates and Transition States

The transformation of this compound is expected to proceed through various intermediates, culminating in smaller, more oxidized species and eventual mineralization. The reaction pathways are highly dependent on the reaction conditions, such as the type of oxidant and the presence of catalysts.

Oxidative Degradation: In oxidative processes, such as those involving hydroxyl radicals (•OH), the reaction is likely initiated by the abstraction of the phenolic hydrogen or by the addition of the •OH radical to the aromatic ring. This leads to the formation of a phenoxy radical or a hydroxylated cyclohexadienyl radical, respectively. These initial intermediates are highly reactive and can undergo several subsequent reactions.

Potential intermediates in the degradation of this compound include:

Hydroxylated derivatives: Further hydroxylation of one or both aromatic rings can occur.

Quinone-like structures: Oxidation of the hydroxylated intermediates can lead to the formation of quinones.

Ring-cleavage products: The aromatic rings can be opened to form aliphatic acids and aldehydes.

Dechlorinated products: The chlorine atom can be removed, leading to the formation of 2-phenylphenol and its degradation products.

The formation of hydroxylated intermediates is a common pathway in the metabolism and degradation of polychlorinated biphenyls (PCBs), which are structurally related to this compound. acs.orgresearchgate.netnih.gov The position of hydroxylation is influenced by the existing substituents on the aromatic rings.

Transition states in these reactions are typically high-energy, short-lived structures. For example, in radical addition reactions, the transition state would involve the partial formation of a new bond between the radical and the aromatic ring. Computational chemistry methods are often employed to model these transition states and to elucidate the reaction mechanisms at a molecular level.

Table 2: Plausible Intermediates in the Transformation of this compound

| Intermediate Type | Example Structure | Formation Pathway |

| Phenoxy Radical | C₁₂H₈Cl-O• | H-abstraction from the phenolic OH group |

| Hydroxylated Derivative | HO-C₁₂H₇Cl-OH | •OH radical addition |

| Quinone | O=C₆H₄=C₆H₄Cl-OH | Oxidation of hydroxylated intermediate |

| Ring-cleavage Product | Aliphatic dicarboxylic acids | Oxidative opening of the aromatic ring |

Role of Solvent Effects and Catalysis in Reaction Pathways

Catalysis: Catalysis is a key strategy for enhancing the transformation of persistent organic pollutants like chlorinated phenols.

Heterogeneous Photocatalysis: Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of chlorophenols. nih.gov Upon UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive oxygen species, including hydroxyl radicals. These radicals then attack the organic molecule, leading to its degradation. The efficiency of the process is dependent on the catalyst loading, pH, and the presence of other substances in the solution.

Homogeneous Catalysis: Fenton's reagent, a mixture of ferrous ions and hydrogen peroxide, is a powerful homogeneous catalytic system for the oxidation of organic compounds. It generates hydroxyl radicals through the Fenton reaction. The catalytic cycle involves the oxidation of Fe²⁺ to Fe³⁺ and its subsequent reduction back to Fe²⁺.

Enzymatic Catalysis: Certain enzymes, such as peroxidases and laccases, can catalyze the oxidation of phenolic compounds. researchgate.net These enzymes can mediate the formation of phenoxy radicals, which can then undergo polymerization and precipitation, or further degradation.

The choice of catalyst can significantly influence the reaction pathway and the distribution of intermediates and final products. For example, some catalysts may favor dechlorination, while others may promote ring cleavage.

Advanced Spectroscopic and Computational Characterization of 2 3 Chlorophenyl Phenol

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 2-(3-Chlorophenyl)phenol, the non-planar (twisted) conformation is expected to be the most stable, a common feature for biphenyls lacking ortho-substituents that would force a more planar structure. nih.gov This twisting gives rise to a chiral conformation that rapidly equilibrates with its enantiomer. libretexts.org

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups. The analysis of these bands provides insight into the molecular structure and bonding environment.

O-H Vibrations: The most distinct feature in the IR spectrum of a phenol (B47542) is the O-H stretching vibration. For phenolic compounds, this typically appears as a broad band in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. bldpharm.commdpi.com In gas-phase studies of related compounds like 3-chlorophenol (B135607), the O-H torsional modes, which are sensitive to conformation (syn- and anti-), are found at much lower frequencies, around 315 cm⁻¹. researchgate.netrsc.org

Aromatic C-H and C-C Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3010-3080 cm⁻¹ region. researchgate.net The skeletal C-C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1430-1625 cm⁻¹ range, which are characteristic of the phenyl rings. researchgate.netresearchgate.net

C-O Stretching: The C-O stretching vibration in phenols is found in the range of 1140-1230 cm⁻¹. bldpharm.com

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position is sensitive to the substitution pattern on the benzene (B151609) ring. nih.gov Studies on 2-chlorophenol (B165306) chemisorption show C-Cl stretching bands shifting from their free-molecule position, indicating their sensitivity to the chemical environment. researchgate.netnih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3550 | Strong, Broad | Indicative of intermolecular hydrogen bonding. |

| Aromatic C-H Stretch | 3010 - 3080 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Aromatic C-C Stretch | 1430 - 1625 | Strong to Medium | Multiple bands are expected in this region. |

| C-O Stretch | 1140 - 1230 | Strong | Characteristic of the phenolic C-O bond. |

| C-Cl Stretch | 600 - 800 | Strong | Position is sensitive to the aromatic substitution pattern. |

| O-H Torsion | ~315 | Variable | Observed in gas phase; sensitive to conformation. researchgate.netrsc.org |

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal vibrations, making it ideal for creating a "molecular fingerprint." The Raman spectrum of this compound would be distinguished by vibrations of the biphenyl (B1667301) backbone and the substituent-sensitive modes.

Studies on monochlorobiphenyl isomers are particularly illuminating. For instance, 3-chlorobiphenyl (B164846) exhibits a strong Raman peak around 680 cm⁻¹, a feature absent in 4-chlorobiphenyl, highlighting the diagnostic power of Raman for isomer identification. researchgate.net The inter-ring C-C stretching mode in substituted biphenyls is another key diagnostic band, typically observed around 1285 cm⁻¹. nih.gov

Based on data from analogous compounds, the following Raman shifts can be anticipated for this compound:

A strong peak near 680 cm⁻¹, characteristic of the 3-chlorobiphenyl moiety. researchgate.net

Peaks in the 1000-1300 cm⁻¹ range, including the inter-ring C-C stretch.

Vibrations associated with the phenolic ring, similar to those seen in phenol itself, such as a ring-breathing mode around 1000 cm⁻¹. chemicalbook.com

The C-Cl stretching mode, also visible in the Raman spectrum, provides further structural confirmation.

The unique combination of these frequencies, especially in the fingerprint region (400-1500 cm⁻¹), allows for the unambiguous identification of the this compound isomer among other related compounds.

Table 2: Key Raman Peaks for Fingerprinting Isomers of Related Compounds

| Compound | Characteristic Raman Peak (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| 2-Chlorobiphenyl | ~460 | C-C-C in-plane stretch | researchgate.net |

| 3-Chlorobiphenyl | ~680 | C-C-C in-plane stretch | researchgate.net |

| 4-Chlorobiphenyl | ~760 | C-C-C in-plane stretch | researchgate.net |

| Biphenyl | ~1285 | Inter-ring C-C stretch | nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the transitions between electronic energy levels, providing information on the molecule's electronic structure, conjugation, and photophysical behavior.

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic system. Biphenyl, the parent chromophore, exhibits a strong absorption maximum (λmax) around 247-250 nm in cyclohexane. aatbio.com The presence of substituents on the phenyl rings significantly influences the absorption characteristics.

Hydroxyl Group (-OH): As an auxochrome, the phenolic hydroxyl group typically causes a bathochromic (red) shift in the absorption maximum. For example, the λmax of phenol is around 270-273 nm, shifted from that of benzene. bgu.ac.ilaatbio.com

Chlorine Atom (-Cl): The chlorine substituent also acts as an auxochrome, leading to a red shift. Studies on chlorophenols show absorption maxima around 275 nm. researchgate.net

Therefore, for this compound, the combined electronic effects of the -OH and -Cl groups, along with the biphenyl system's conjugation, are expected to result in a λmax significantly red-shifted from that of unsubstituted biphenyl, likely in the 260-280 nm range. The exact λmax and molar absorptivity are also influenced by the solvent polarity. researchgate.net The electronic transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), often located on the electron-rich phenol ring, to the Lowest Unoccupied Molecular Orbital (LUMO), distributed across the biphenyl core. acs.org

Many biphenyl derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. Biphenyl itself fluoresces with an emission peak at approximately 306 nm when excited at 247 nm and has a fluorescence quantum yield (Φf) of 0.18 in cyclohexane. aatbio.com The quantum yield is the ratio of photons emitted to photons absorbed and is a key measure of fluorescence efficiency. scirp.org

For this compound, the following factors would influence its fluorescence:

Heavy Atom Effect: The presence of the chlorine atom can decrease fluorescence efficiency (quenching) by promoting intersystem crossing to the triplet state, which would likely result in a lower quantum yield compared to the parent 2-phenylphenol (B1666276).

Substituent Position: The position of the substituents affects the energy levels and transition probabilities. Studies of substituted biphenyls show that the emission properties are highly sensitive to the nature and placement of functional groups. mdpi.comnih.gov

Conformational Relaxation: The geometry of the molecule in the excited state can differ from the ground state, influencing the Stokes shift (the difference between the absorption and emission maxima).

Table 3: Photophysical Properties of Biphenyl (in Cyclohexane)

| Property | Value | Reference |

|---|---|---|

| Absorption λmax | 247.5 nm | |

| Molar Extinction (ε) | 16,000 cm⁻¹/M | |

| Emission λmax | 306 nm | aatbio.com |

| Stokes Shift | 59 nm | aatbio.com |

| Quantum Yield (Φf) | 0.18 |

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of related halogenated biphenyls and phenols allows for a detailed prediction of its structural characteristics and its behavior in co-crystals. nih.govacs.org

Molecular Conformation: The most critical conformational parameter in biphenyls is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens, biphenyl is non-planar with a dihedral angle of about 45°. libretexts.org For this compound, with substituents at the ortho and meta positions, a similarly twisted conformation is expected. The presence of the ortho-hydroxyl group allows for the possibility of an intramolecular hydrogen bond with the π-system of the other ring, which could influence the preferred dihedral angle.

Intermolecular Interactions: In a crystal lattice, molecules of this compound would be held together by a combination of forces. The phenolic -OH group is a strong hydrogen bond donor, leading to O-H···O hydrogen bonds between molecules. researchgate.net Furthermore, the chlorine atom can act as a halogen bond donor, forming C-Cl···O or C-Cl···π interactions with neighboring molecules. nih.gov These directed interactions, along with van der Waals forces and potential π-π stacking, would dictate the crystal packing.

Co-crystals: Co-crystallization with other molecules, particularly hydrogen or halogen bond acceptors (e.g., pyrimidines, N-oxides), could be used to create novel solid forms with tailored properties. X-ray analysis of such co-crystals would reveal the specific hydrogen- and halogen-bonding motifs that govern the supramolecular assembly. nih.gov

Solid-State Molecular Conformation and Packing

The precise three-dimensional arrangement of this compound molecules in the solid state would be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline phase.

For this compound, a key conformational feature is the dihedral angle between the two aromatic rings (the phenol ring and the 3-chlorophenyl ring). This angle is dictated by a balance between steric hindrance from the substituents at the ortho positions and electronic effects that might favor planarity. In the solid state, crystal packing forces also play a crucial role in determining the final molecular conformation. For similar biphenyl compounds and their derivatives, these dihedral angles can vary significantly.

The packing of molecules in the crystal lattice would describe how individual molecules arrange themselves to form a stable, repeating three-dimensional structure. Analysis of the crystal packing would reveal the unit cell dimensions and the symmetry operations that define the crystal system. Studies on related structures, such as (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, show how molecules can be linked through various interactions to form complex supramolecular architectures. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The most prominent of these would be the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with an acceptor site on an adjacent molecule. The acceptor could be the oxygen atom of another phenol, the chlorine atom, or the π-electron system of an aromatic ring.

Quantum Chemical Computations and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry in the gas phase. researchgate.netnih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic attack. These computational tools provide a theoretical framework for understanding the molecule's reactivity in chemical reactions. imist.ma

Ab Initio Calculations for Thermochemistry and Spectroscopy

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict thermochemical data and spectroscopic properties. For this compound, these calculations could provide accurate values for its enthalpy of formation, entropy, and Gibbs free energy. nih.govnih.gov

These methods are also invaluable for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov Comparison with experimental spectra aids in the assignment of vibrational modes to specific molecular motions, such as O-H stretching, C-Cl stretching, and aromatic ring vibrations. Studies on related molecules like 3-chlorophenol have successfully used such computational approaches to assign conformer-specific experimental spectra. rsc.org

Table 2: Predicted Thermochemical and Spectroscopic Data for this compound (Note: This table is illustrative, representing the types of data that would be generated from ab initio calculations.)

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | -150 to -180 kJ/mol | G4/CBS-QB3 |

| O-H Stretch Frequency (cm⁻¹) | ~3600 cm⁻¹ | B3LYP/6-311++G(d,p) |

| C-Cl Stretch Frequency (cm⁻¹) | ~700-800 cm⁻¹ | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and dynamic interactions. An MD simulation of this compound, either in a solvent or in a simulated solid-state environment, would reveal the accessible conformations and the barriers to rotation around the C-C bond connecting the two rings. nih.gov

These simulations can elucidate the dynamics of hydrogen bond formation and breaking, both intramolecularly and intermolecularly. biorxiv.org By analyzing the trajectories of the atoms over nanoseconds or longer, one can understand how the molecule interacts with its environment, such as solvent molecules or other solute molecules. This is particularly useful for understanding behavior in solution, which can differ significantly from the static picture provided by solid-state crystal structures. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with their measured activity or reactivity. To model the chemical reactivity of this compound, it would be included in a dataset of related phenolic compounds. researchgate.netresearchgate.net

Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound in the series. These can include constitutional, topological, geometric, and electronic descriptors. A statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would then be used to build a mathematical equation relating a subset of these descriptors to a measure of reactivity (e.g., the rate constant of a specific reaction). researchgate.net Such a model, once validated, could be used to predict the reactivity of other, similar chlorophenol compounds without the need for experimental measurement. nih.gov

Extensive Research Yields Limited Public Data on Specific Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound this compound in advanced materials chemistry and as a precursor for fine chemicals remains largely unavailable in the public domain. While the general class of chlorinated phenols and biphenyl compounds are known to be valuable in various industrial applications, specific research findings and documented uses for this compound are scarce.

The requested article outline focuses on highly specific use cases, including its role as a precursor in the synthesis of advanced chemical intermediates and agrochemicals, its application as a monomer for specialty polymers, its function as a cross-linking agent, and its use in ligand design for coordination chemistry.

General chemical principles suggest that as a substituted biphenolic compound, this compound possesses structural features that could make it a candidate for such applications. The phenolic hydroxyl group allows for reactions typical of phenols, such as etherification and esterification, which are fundamental to the synthesis of more complex molecules and polymers. The biphenyl structure provides rigidity and thermal stability, which are desirable properties in functional materials. Furthermore, the chlorine substituent can influence the electronic properties and reactivity of the molecule, as well as the properties of any resulting materials.

However, without specific studies or patents detailing the use of this compound, any discussion of its role in these areas would be speculative and based on analogy to similar compounds. Adhering to strict principles of scientific accuracy and the specific constraints of the request, which requires focusing solely on this compound, it is not possible to provide a detailed, evidence-based article on its applications in the specified areas at this time.

Further research and development in the fields of fine chemicals, polymer science, and materials science may, in the future, lead to published work detailing the utility of this specific compound.

Applications and Advanced Materials Chemistry Incorporating 2 3 Chlorophenyl Phenol

Ligand Design and Coordination Chemistry with Metal Centers

Synthesis of 2-(3-Chlorophenyl)phenol-Based Ligands

While direct synthesis routes starting from this compound to create specific ligands are not detailed in the reviewed literature, the molecule possesses functional groups amenable to derivatization. The phenolic hydroxyl group is a key site for modification. For instance, it could undergo a Mannich reaction to introduce aminomethyl groups, a strategy used to convert simpler phenols into complex polydentate ligands capable of binding multiple metal centers. ias.ac.in Another potential route involves etherification or esterification of the hydroxyl group to introduce different coordinating arms.

The synthesis of complex binucleating ligands often starts with substituted phenols, which are built upon to create large, multi-coordinating structures. ias.ac.inajol.info It is plausible that this compound could serve as a foundational scaffold in similar multi-step synthetic pathways to yield unsymmetrical ligands with distinct coordination pockets. ias.ac.in

Table 1: Potential Ligand Synthesis Strategies

| Reaction Type | Reagents | Potential Product Type |

|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., N-methylpiperazine) | Aminomethylated phenol (B47542) ligand |

| Etherification | Alkyl halide with a coordinating group | Ether-linked polydentate ligand |

Note: This table is illustrative of general synthetic strategies for phenols and does not represent experimentally verified reactions for this compound found in the literature.

Metal Complexation Studies and Catalytic Applications (excluding biological)

Following the synthesis of ligands, the subsequent step is complexation with metal ions. There is a lack of specific studies on the metal complexes derived from this compound-based ligands and their catalytic functions.

Theoretically, ligands derived from this compound could form stable complexes with a variety of transition metals. For example, phosphine (B1218219) ligands containing chlorophenyl groups have been used to synthesize diiron carbonyl complexes as models for hydrogenase enzymes. researchgate.net If this compound were converted into a phosphine ligand, it could potentially be used in similar organometallic chemistry. The properties of the resulting metal complexes, such as their geometry, electronic structure, and catalytic activity, would be influenced by the steric bulk and electronic effects of the 3-chlorophenyl group. Unsymmetrical binuclear copper(II) complexes, for example, have shown that substituents on the phenyl ring influence the electrochemical properties and magnetic interactions of the metal centers. ias.ac.in

Development of Chemosensors and Recognition Systems

The development of chemosensors often relies on molecules that can selectively interact with an analyte and transduce that interaction into a measurable signal, such as a change in fluorescence. rsc.org

Design of Fluorescent Probes for Chemical Analytes

There is no specific mention in the searched literature of this compound being used as a fluorophore or a building block for fluorescent probes. The design of such probes typically involves combining a fluorescent signaling unit (fluorophore) with a recognition site that selectively binds the target analyte. nih.govrsc.org

General strategies for creating fluorescent probes often involve the protection-deprotection of a key functional group, such as a hydroxyl group, which alters the electronic properties of the fluorophore and "turns on" fluorescence. rsc.org For instance, many fluorescent probes for thiophenols utilize a fluorophore linked to a 2,4-dinitrobenzenesulfonyl group. mdpi.comnih.gov The thiophenol cleaves the sulfonyl group, releasing the free fluorophore and causing a significant increase in fluorescence.

It is conceivable that this compound could be chemically modified to act as a recognition unit or be integrated into a larger fluorescent system, but specific examples and their performance data are not available.

Table 2: Common Components in Fluorescent Probe Design

| Component | Function | Example from Literature |

|---|---|---|

| Fluorophore | Emits light upon excitation | Naphthalimide, Dibenzo[a,c]phenazine nih.govnih.gov |

| Recognition Site | Selectively binds to the analyte | 2,4-Dinitrobenzenesulfonyl group (for thiols) mdpi.comnih.gov |

| Linker | Connects fluorophore and recognition site | Varies depending on synthetic design |

Supramolecular Assembly in Sensor Platforms

Supramolecular chemistry involves the self-assembly of molecules into ordered structures through non-covalent interactions. These assemblies can be used to create highly sensitive sensor platforms. While there is research on supramolecular systems designed to detect phenols, there is no evidence of this compound being used as a building block within such an assembly. nih.gov

The general principle involves designing host molecules (like cyclodextrins or calixarenes) that have a cavity capable of selectively binding guest molecules (analytes) like phenols. This binding event can trigger a change in the system, such as activating the fluorescence of an aggregation-induced emission (AIE) luminogen, leading to a detectable signal. nih.gov

Applications in Advanced Separation and Extraction Technologies

The modification of material surfaces to achieve selective binding of target molecules is a key goal in separation science.

This compound as a Solvent and Extractant in Chemical Processes

The utility of a chemical compound as a solvent or an extractant is fundamentally governed by its physicochemical properties, such as polarity, boiling point, and its ability to dissolve or selectively partition other substances. While specific documented applications of this compound in these roles are not extensively reported in publicly available literature, an analysis of its structural characteristics and the properties of related compounds allows for an informed discussion of its potential in these applications.

General properties of phenols include higher boiling points compared to other hydrocarbons of similar molecular weight, a trait that increases with the number of carbon atoms. capitalresin.com The presence of a hydroxyl group also dictates solubility, though this can be diminished by the increasing size of the aryl group. capitalresin.com

Detailed research into the specific use of this compound as a solvent or an extractant is limited. However, the broader class of chlorophenols, of which there are 19 positional isomers, are recognized for their use as intermediates in the synthesis of pesticides, herbicides, and dyes. wikipedia.org For instance, 2-chlorophenol (B165306) has been identified as a solvent for polyester (B1180765) fibers. nist.gov This suggests that other isomers, including this compound, may possess solvent properties suitable for specific industrial applications.

Theoretical studies on the extraction of phenolic compounds from mixtures using specialized solvents like deep eutectic solvents have been conducted. rsc.org While these studies focus on the removal of phenols, they provide insight into the intermolecular forces at play, which are also relevant when considering a phenol as the solvent. The electrostatic and dispersion interactions are significant in the extraction process. rsc.org

The table below presents available physicochemical data for this compound, alongside data for the closely related compound 3-chlorophenol (B135607) for comparative purposes. The data for this compound is primarily based on computational models.

Interactive Data Table of Physicochemical Properties

| Property | This compound | 3-Chlorophenol |

| Molecular Formula | C12H9ClO | C6H5ClO |

| Molecular Weight | 204.65 g/mol | 128.56 g/mol |

| Melting Point | Not available | 32.5 °C |

| Boiling Point | Not available | 210 °C |

| Water Solubility | Not available | 20 g/L at 20 °C |

| Computed XLogP3 | Not available | 2.5 |

Data for 3-chlorophenol sourced from PubChem CID 7933. nih.gov Data for this compound is computationally derived where available.

In extraction processes, the effectiveness of a solvent is determined by its ability to selectively dissolve a target compound from a mixture. For instance, processes have been developed for separating closely boiling chlorinated phenolic compounds from each other by using a metal halide salt to preferentially form a complex with one of the phenolics. pw.live This highlights the nuanced interactions that can be exploited for separation, a principle that would also apply if this compound were used as an extractant.

Research on the removal of phenol from industrial effluents has utilized solvent extraction as a key step. nih.gov While in this context phenol is the solute, the principles of solvent-solute interaction are reciprocal. The choice of an effective extraction solvent depends on factors like the partition coefficient of the solute between the feed and solvent phases.

Given its structural features, this compound would likely be a high-boiling point solvent, suitable for processes requiring elevated temperatures. Its polarity suggests it could be effective in dissolving a range of polar and moderately non-polar organic compounds. The presence of the chlorine atom and the biphenyl (B1667301) structure may also lend it to specific applications in the dissolution of complex aromatic or chlorinated molecules. However, without direct experimental studies, its efficacy and specific applications as a solvent and extractant remain a matter of scientific inference based on the behavior of analogous compounds.

Analytical Method Development for 2 3 Chlorophenyl Phenol Quantification and Trace Detection

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of 2-(3-Chlorophenyl)phenol due to their high separation efficiency, which is essential for distinguishing it from isomeric and other related phenolic compounds.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of semi-volatile compounds like this compound. thermofisher.comthermofisher.com GC-MS provides excellent separation and definitive identification based on both the retention time of the compound and its mass spectrum.